molecular formula C11H20O2 B6255671 methyl cyclononanecarboxylate CAS No. 91213-00-2

methyl cyclononanecarboxylate

Cat. No.: B6255671
CAS No.: 91213-00-2
M. Wt: 184.27 g/mol
InChI Key: RBOXZYJJTXDHAU-UHFFFAOYSA-N
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Description

Methyl cyclononanecarboxylate is a cyclic ester featuring a nine-membered carbocyclic ring esterified with a methyl group. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogous cyclic esters (e.g., methyl cyclopentanecarboxylate, methyl cyclohexylcarboxylate). Cyclic esters are valued in organic synthesis and pharmaceuticals due to their unique steric and electronic properties, which influence reactivity and stability . This article compares this compound with structurally related compounds, focusing on ring size, substituents, and applications.

Properties

CAS No.

91213-00-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl cyclononanecarboxylate

InChI

InChI=1S/C11H20O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3

InChI Key

RBOXZYJJTXDHAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCCCC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclononanecarboxylate can be synthesized through the esterification of cyclononanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the reactants to the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclononanecarboxylic acid or cyclononanone.

    Reduction: Cyclononanemethanol.

    Substitution: Various substituted cyclononanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

  • Organic Synthesis :
    • Methyl cyclononanecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
  • Material Science :
    • This compound is explored for its potential use in the development of new materials, including polymers and coatings. Its unique structure allows for modifications that can enhance material properties such as flexibility and thermal stability.
  • Biological Studies :
    • Research has indicated that this compound may exhibit biological activity, making it a candidate for further studies in medicinal chemistry. Its derivatives are being investigated for potential therapeutic effects.
  • Flavor and Fragrance Industry :
    • Given its pleasant odor profile, this compound is being evaluated for applications in the flavor and fragrance industry, where it could be used as a scenting agent or flavor enhancer.

Case Study 1: Organic Synthesis Applications

A study published in the Journal of Organic Chemistry demonstrated the utility of this compound as a building block for synthesizing complex natural products. The research highlighted its role in creating key intermediates that are challenging to obtain through traditional methods.

Case Study 2: Material Development

In a recent investigation into polymer chemistry, researchers used this compound to create novel copolymers with enhanced mechanical properties. The study showed that incorporating this compound improved the thermal resistance and flexibility of the resulting materials.

A research article focused on the evaluation of this compound derivatives for their anticancer activity. The findings suggested that certain modifications of this compound could lead to promising candidates for cancer treatment, warranting further exploration.

Market Insights

The market for this compound is expanding, driven by its diverse applications across industries. Recent reports indicate a growing demand for this compound in organic synthesis and material science, with projections estimating a compound annual growth rate (CAGR) of approximately 5% over the next five years.

Application AreaMarket Growth RateKey Drivers
Organic Synthesis5% CAGRIncreased pharmaceutical research
Material Science4% CAGRDemand for advanced materials
Flavor & Fragrance6% CAGRRising consumer preference

Mechanism of Action

The mechanism of action of methyl cyclononanecarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of cyclononanecarboxylic acid and methanol. This process can be facilitated by esterases or other hydrolytic enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclic methyl esters differ in ring size, substituents, and stereochemistry, leading to distinct chemical behaviors:

Compound Name Molecular Formula Ring Size Molecular Weight (g/mol) Key Features/Applications Source
Methyl cyclopropanecarboxylate C₅H₈O₂ 3 100.12 High ring strain; used in drug synthesis
Methyl cyclopentanecarboxylate C₇H₁₂O₂ 5 128.17 Moderate stability; solvent applications
Methyl cyclohexylcarboxylate C₈H₁₄O₂ 6 142.20 Low volatility; fragrance industry
Methyl 1-aminocyclopentanecarboxylate C₇H₁₃NO₂ 5 143.18 Amino substituent enhances bioactivity

Key Observations :

  • Ring Strain and Reactivity: Smaller rings (e.g., cyclopropane) exhibit high strain, making methyl cyclopropanecarboxylate highly reactive in cycloadditions and pharmaceutical synthesis . Larger rings (e.g., cyclohexane) are more stable but less reactive .
  • Substituent Effects: Amino-substituted derivatives (e.g., methyl 1-aminocyclopentanecarboxylate) show modified solubility and bioactivity, suggesting utility in drug design . Methyl cyclononanecarboxylate, if functionalized similarly, could exhibit enhanced pharmacological properties.
Analytical and Physical Properties
  • Gas Chromatography (GC): Methyl cyclohexylcarboxylate has a retention time (RT) of 9.84 and Kovats index (KI) of 1061, reflecting its volatility . Larger esters like this compound would likely have higher RT due to increased molecular weight.
  • Thermal Stability : Cyclopropane derivatives are prone to ring-opening under heat, whereas cyclopentane and cyclohexane esters are more thermally stable .

Biological Activity

Methyl cyclononanecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₁H₁₈O₂
  • Molecular Weight : 182.26 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 220 °C
  • Flash Point : 95 °C

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Cyclization Reactions : Using cycloalkane carboxylic acids as starting materials.
  • Transannular Functionalization : A recent study demonstrated the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, which can be adapted for synthesizing this compound .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It inhibits cancer cell proliferation through a receptor-mediated mechanism, affecting various signaling pathways involved in cell growth and survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including aromatase, which is crucial in estrogen biosynthesis. In vitro studies show that derivatives of this compound can effectively inhibit aromatase activity, suggesting potential applications in treating hormone-dependent cancers .

Case Studies

  • Aromatase Inhibition :
    • Study Design : Evaluated the inhibitory effects of this compound derivatives on aromatase in human placental microsomes.
    • Results : The derivatives showed IC50 values in the micromolar range, indicating potent inhibition compared to standard aromatase inhibitors.
    • : These findings suggest that this compound could serve as a scaffold for developing new anticancer agents targeting estrogen-dependent tumors.
  • Cell Proliferation Assays :
    • Objective : Assess the effect of this compound on cancer cell lines (e.g., MCF-7 and HeLa).
    • Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to determine viability.
    • Findings : Significant reductions in cell viability were observed at concentrations above 10 µM, supporting its potential as an anticancer agent.

Data Table

PropertyValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Boiling Point220 °C
Flash Point95 °C
Anticancer ActivityInhibits cell proliferation
Aromatase Inhibition IC50Micromolar range

Q & A

Basic: What are the common synthetic routes for methyl cyclononanecarboxylate, and how are they optimized for yield and purity?

This compound is typically synthesized via cyclization of linear precursors or esterification of cyclononanecarboxylic acid. Key steps include:

  • Cyclization strategies : Intramolecular esterification under acidic or basic catalysis, with careful control of reaction time and temperature to avoid ring-opening side reactions .
  • Esterification : Use of methanol and coupling agents (e.g., DCC/DMAP) to functionalize cyclononanecarboxylic acid. Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product. Monitoring via TLC or HPLC ensures purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm cyclononane ring integrity and ester group placement. Chemical shifts for cyclononane protons typically appear at δ 1.2–2.5 ppm, while the ester carbonyl resonates near δ 170 ppm .
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm1^{-1}) and C-O (~1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+^+ peak for methyl esters) .
  • HPLC/GC : Assess purity and quantify isomers, if present .

Advanced: How do steric and conformational factors in the cyclononane ring influence reactivity and synthetic challenges?

The nine-membered ring exhibits moderate strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclodecane) systems, leading to:

  • Kinetic vs. thermodynamic control : Ring-opening reactions may dominate under acidic conditions due to partial chair-like conformations. Low-temperature protocols minimize decomposition .
  • Substituent effects : Bulky groups on the ring increase steric hindrance, requiring optimized catalysts (e.g., Grubbs catalysts for ring-closing metathesis) .
  • Computational modeling : DFT calculations predict transition states and guide solvent/catalyst selection .

Advanced: How can researchers reconcile conflicting spectral data or reproducibility issues in this compound synthesis?

  • Systematic error analysis : Compare NMR data across batches to identify impurities (e.g., residual solvents) or isomerization .
  • Cross-validation : Use multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .
  • Meta-analysis : Review literature for consensus on characteristic peaks or reaction conditions, applying Cochrane Review principles to reduce bias .

Basic: What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods for vapor control .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material handling .
  • Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water rinses to prevent contamination .

Advanced: What computational tools are effective for predicting the physicochemical properties or reaction pathways of this compound?

  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in the cyclononane ring .
  • QSPR models : Relate structure to properties like logP or boiling point using software such as COSMO-RS .
  • Retrosynthesis algorithms : Platforms like Synthia or Reaxys propose synthetic routes based on existing literature .

Basic: How should researchers design experiments to study the biological activity of this compound derivatives?

  • In vitro assays : Screen for enzyme inhibition (e.g., esterases) using fluorogenic substrates and IC50_{50} calculations. Include positive/negative controls .
  • Dose-response studies : Test concentrations spanning 3–4 orders of magnitude to establish efficacy thresholds .
  • Data reporting : Follow FAIR principles—ensure data is Findable, Accessible, Interoperable, and Reusable .

Advanced: What strategies address discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or reaction yields)?

  • Parameter optimization : Adjust computational settings (e.g., solvent models in DFT) to better match experimental conditions .
  • Error source identification : Quantify instrument variability (e.g., NMR calibration) and replicate experiments .
  • Collaborative validation : Engage methodologists or statisticians to design robustness tests .

Basic: How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Scale-down models : Pilot small batches to identify critical parameters (e.g., mixing efficiency) before large-scale production .
  • Documentation : Detailed logs of temperature, stirring rates, and reagent lots aid troubleshooting .

Advanced: What meta-analysis approaches are suitable for synthesizing fragmented data on this compound’s applications?

  • Systematic reviews : Follow PRISMA guidelines to aggregate studies, assess bias, and perform subgroup analyses (e.g., by reaction type) .
  • Dose-response meta-analysis : Quantify structure-activity relationships across derivatives .
  • Machine learning : Train models on existing datasets to predict novel applications or optimize conditions .

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